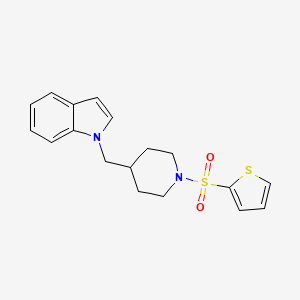

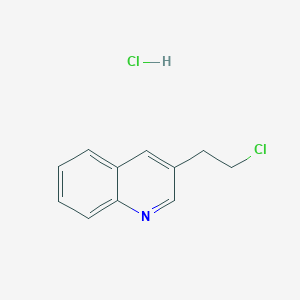

![molecular formula C15H14N2O3S B2549827 N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-5-methyl-1,2-oxazol-4-carboxamid CAS No. 2097915-98-3](/img/structure/B2549827.png)

N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-5-methyl-1,2-oxazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.

BenchChem offers high-quality N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben neuartige Chalconderivate synthetisiert, die das Furan-Thiophen-Oxazol-Gerüst enthalten . Unter diesen zeigte Verbindung 7g eine vielversprechende Antitumoraktivität gegen Lungenkrebszellen (A549) und Leberkrebszellen (HepG2). Sie zeigte IC50-Werte, die mit denen des Referenzmedikaments Doxorubicin vergleichbar waren.

- Furanderivate wurden auf ihr antibakterielles Potenzial untersucht. So synthetisierten Forscher beispielsweise Furanderivate unter Verwendung von Suzuki–Miyaura-Kreuzkupplungsreaktionen . Die Untersuchung der antibakteriellen Aktivität unserer Verbindung könnte wertvoll sein.

- Die Photolyse von furanhaltigen Chromenonen an ihrem längsten Absorptionsband ergab dimere Photoprodukte . Die Untersuchung des photochemischen Verhaltens unserer Verbindung könnte Einblicke in ihre Reaktivität liefern.

Antitumoraktivität

Antibakterielle Eigenschaften

Photoreaktivitätsstudien

Wirkmechanismus

Target of Action

Compounds containing furan, thiophene, and oxazole rings have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide”. Generally, such compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Furan, thiophene, and oxazole-containing compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, lipophilicity, and chemical stability .

Result of Action

Furan, thiophene, and oxazole-containing compounds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of many compounds .

Biochemische Analyse

Biochemical Properties

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the furan and thiophene rings in the compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Additionally, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can alter the phosphorylation status of target proteins, thereby modulating signal transduction processes . The oxazole ring in the compound can also form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function.

Cellular Effects

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of downstream signaling molecules . This can result in altered cell proliferation, differentiation, and apoptosis.

Furthermore, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . The compound may also influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of energy and other metabolites.

Molecular Mechanism

The molecular mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the furan and thiophene rings can interact with the active sites of enzymes, leading to enzyme inhibition or activation . This can result in changes in the catalytic activity of the enzymes, affecting various biochemical pathways.

Additionally, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can modulate gene expression by binding to transcription factors and other regulatory proteins. This interaction can alter the binding affinity of these proteins to DNA, leading to changes in the transcriptional activity of target genes . The compound may also affect the stability and degradation of proteins by interacting with ubiquitin ligases and other components of the proteasome pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . These degradation products can further interact with cellular components, potentially leading to cumulative or synergistic effects.

Long-term studies have shown that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can have sustained effects on cellular processes, such as gene expression and metabolism . These effects may be due to the persistent presence of the compound or its metabolites in the cellular environment, leading to prolonged modulation of biochemical pathways.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBXJTQWDXMEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

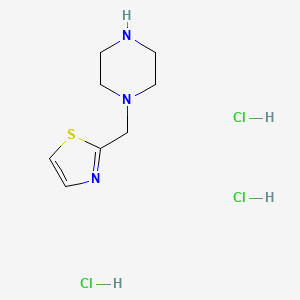

![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)

![Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2549754.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2549757.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)